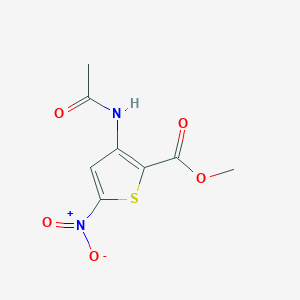

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C8H8N2O5S and a molecular weight of 244.23 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Méthodes De Préparation

The synthesis of Methyl 3-acetamido-5-nitrothiophene-2-carboxylate typically involves the nitration of thiophene derivatives followed by acylation and esterification reactions. One common method includes the nitration of 3-acetamidothiophene-2-carboxylate using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 5-position undergoes selective reduction under catalytic hydrogenation conditions. For example:

- Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 25°C .

- Product : Methyl 3-acetamido-5-aminothiophene-2-carboxylate (yield: 85–92%) .

This reaction is critical for synthesizing intermediates for pharmaceutical agents, such as PARP-1 inhibitors .

Hydrolysis of the Ester Group

The methyl ester undergoes saponification under basic conditions:

- Reagents/Conditions : Aqueous NaOH (2M) in methanol at 60°C for 4 hours .

- Product : 3-Acetamido-5-nitrothiophene-2-carboxylic acid (yield: 78%).

The carboxylic acid derivative is further used in amidation reactions to generate bioactive molecules .

Substitution at the Acetamido Group

The acetamido group participates in nucleophilic substitution reactions:

- Reagents/Conditions : Amines (e.g., piperazine) with EDCI/HOBt in DMF at room temperature .

- Product : N-substituted derivatives (e.g., 3-(piperazine-1-yl)-5-nitrothiophene-2-carboxylate) .

This reactivity is exploited in drug design to enhance target binding .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring undergoes nitration and sulfonation:

- Reagents/Conditions : Mixed HNO₃/H₂SO₄ at −30°C .

- Product : Methyl 3-acetamido-5-nitrothiophene-2-carboxylate (minor) and 3-acetamido-4,5-dinitrothiophene-2-carboxylate (major) .

Comparison with Analogous Compounds

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate has been investigated for its antimicrobial properties. Research indicates that compounds with nitrothiophene moieties exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the nitro group can enhance antibacterial efficacy, making these derivatives promising candidates for developing new antimycobacterial agents .

1.2 Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have shown that derivatives of thiophene can induce apoptosis in cancer cells by activating specific pathways involved in cell death. The introduction of acetamido and nitro groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways critical for cancer cell survival .

1.3 Neurological Applications

There is emerging evidence that this compound may play a role in treating neurological disorders. Compounds with similar structures have shown promise in alleviating symptoms associated with cognitive impairments and neurodegenerative diseases. They may act by modulating neurotransmitter systems or through neuroprotective mechanisms, thereby potentially benefiting conditions such as Alzheimer's disease and other forms of dementia .

Material Science

2.1 Synthesis of Functional Materials

In material science, this compound can be utilized as a precursor for synthesizing functional materials, including conducting polymers and organic semiconductors. The unique electronic properties of thiophene derivatives allow for their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of nitro groups can enhance the electron-withdrawing characteristics, improving the performance of these materials .

2.2 Photovoltaic Applications

Research has indicated that incorporating this compound into photovoltaic devices can improve efficiency due to its favorable energy levels and charge transport properties. By optimizing the molecular structure, researchers aim to develop high-performance organic solar cells that are more efficient and cost-effective compared to traditional silicon-based cells .

Agricultural Chemistry

3.1 Pesticidal Properties

This compound has potential applications as a pesticide or herbicide due to its biological activity against pests and pathogens affecting crops. The nitro group in the compound is known to enhance the toxicity towards certain insect species while being less harmful to beneficial organisms, making it a candidate for developing environmentally friendly agricultural chemicals .

3.2 Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Compounds with similar structures have been shown to influence plant metabolism and growth patterns, potentially leading to increased crop yields and improved resistance to environmental stressors like drought or disease .

Mécanisme D'action

The mechanism of action of Methyl 3-acetamido-5-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .

Comparaison Avec Des Composés Similaires

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Methyl 3-amino-5-nitrothiophene-2-carboxylate: This compound has an amino group instead of an acetamido group, which may result in different chemical reactivity and biological activity.

Methyl 3-acetamido-5-bromothiophene-2-carboxylate: The presence of a bromine atom instead of a nitro group can significantly alter the compound’s properties and applications.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties .

Activité Biologique

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of nitrothiophenes, which are known for their diverse biological activities. The presence of the nitro group and the thiophene ring contributes to its reactivity and potential pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound, particularly against resistant strains of bacteria. For instance, analogs of 5-nitrothiophene derivatives have shown significant activity against multidrug-resistant Staphylococcus aureus strains. In one study, these compounds demonstrated selective antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.62 mg/mL to 4.00 mg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Nitrothiophene Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Multidrug-resistant S. aureus |

| Compound 21 | 1.62 | Multidrug-resistant S. aureus |

| Caffeic acid derivative | 4.00 | H. pylori |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that derivatives containing the nitrothiophene moiety exhibit potent anticancer activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. Compounds similar to this compound have been tested for cytotoxicity, revealing a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Activity Assessment

In a recent study, the cytotoxic effects of this compound were evaluated using an MTT assay on A549 cells:

- Concentration : 100 µM

- Exposure Time : 24 hours

- Results : The compound exhibited a reduction in cell viability by approximately 66%, indicating substantial anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogs. Modifications in the substituents on the thiophene ring significantly influence both antimicrobial and anticancer activities. For example, variations in the acetamido group or the introduction of different functional groups can enhance or diminish biological activity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased anticancer activity |

| Substitution with alkyl groups | Reduced antimicrobial potency |

| Change from acetamido to other amides | Variable effects on both activities |

Propriétés

IUPAC Name |

methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5S/c1-4(11)9-5-3-6(10(13)14)16-7(5)8(12)15-2/h3H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPJTIGJPWASOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513513 | |

| Record name | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80615-54-9 | |

| Record name | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.